molecular formula C8H11ClN4O2 B6635791 N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine

N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine

Cat. No.: B6635791
M. Wt: 230.65 g/mol
InChI Key: VSPPUAKYDRLPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and nitro groups

Properties

IUPAC Name

N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPPUAKYDRLPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine typically involves the reaction of 3-chloro-5-nitropyridine with N-methylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-nitropyridin-2-amine: A related compound with similar structural features but different functional groups.

    N’-(3-chloro-5-nitropyridin-2-yl)-2,2-difluoropropane-1,3-diamine: Another derivative with fluorine atoms in place of hydrogen atoms.

    N’-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine: A compound with an ethyl group instead of a methyl group.

Uniqueness

N’-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.